
N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Secondary Carboxamides
Research has developed efficient synthesis methods for secondary carboxamides, including those with ω-substituted ethyl and propyl groups on the nitrogen atom, highlighting the nucleophilic ring opening of cyclic imidates as a key process (Saitô et al., 1984).
Anticancer Activity
A study focused on synthesizing new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluating their anticancer effects against breast cancer MCF-7 cell lines. Some compounds demonstrated strong anticancer activity, suggesting the potential therapeutic applications of such chemical structures (Gaber et al., 2021).
Antimicrobial Agents
New quinazolines synthesized for their potential as antimicrobial agents showed promising antibacterial and antifungal activities against various pathogens. These findings underline the potential of quinazoline derivatives in developing new antimicrobials (Desai et al., 2007).
Antibacterial Activities of Quinolones
A study on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed that certain substituents, particularly oxazole with a 2-methyl group, significantly enhanced in vitro potency against Gram-positive bacteria, showcasing the structure-activity relationships crucial for antibacterial activity (Cooper et al., 1990).
Synthesis and Biological Examination of Tricyclic Analogs
Research into novel quinolines for antibacterial activity has led to the creation of tricyclic analogs of oxolinic acid. These compounds, featuring links to imidazole, pyrazine, or piperazine rings, have shown potential in expanding the antibacterial capabilities of quinoline derivatives (Glushkov et al., 2004).
Wirkmechanismus
Target of Action
It is suggested that it may have a similar target to hycanthone, a related compound . Hycanthone is known to inhibit P-glycoprotein 1 , a protein that pumps foreign substances out of cells and is involved in multi-drug resistance.
Mode of Action
It is suggested that it may inhibit post-radiation dna repair in tumor cells . The ability to inhibit AP endonuclease and topoisomerase II probably accounts for the specific DNA repair inhibition in irradiated cells .
Biochemical Pathways
It is suggested that it may affect the pathways involved in dna repair and cell cycle regulation, given its potential role in inhibiting post-radiation dna repair .
Pharmacokinetics
It is suggested that it may have good oral bioavailability and distribution, given its structural similarity to other compounds with these properties .
Result of Action
It is suggested that it may lead to the inhibition of dna repair and potentially the death of tumor cells .
Action Environment
It is suggested that factors such as ph and temperature could potentially influence its stability and efficacy .
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-4-10-22-17(24)14-8-7-13(12-15(14)20-18(22)25)16(23)19-9-11-21(5-2)6-3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLNLIEYIQNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN(CC)CC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
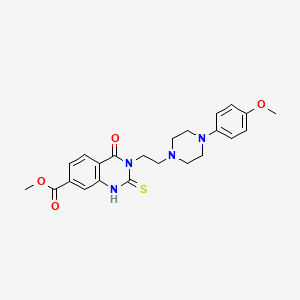
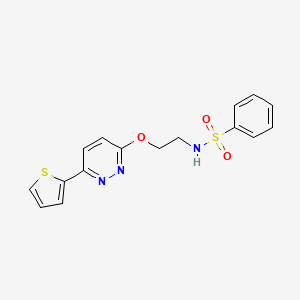

![ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2982640.png)
![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide](/img/structure/B2982643.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2982644.png)
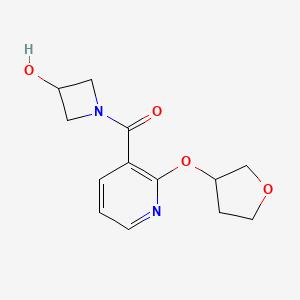
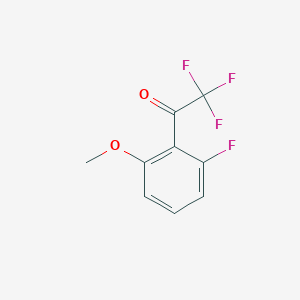
![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)
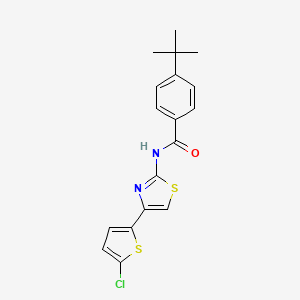
![4-[2-(4-Chlorophenyl)-5-methylpyrrol-1-YL]-N,N-dimethylaniline](/img/structure/B2982650.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2982651.png)
![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)
![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)
